Ser-Glu

Description

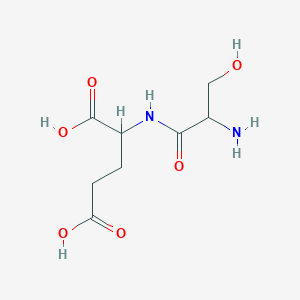

Structure

2D Structure

3D Structure

Properties

CAS No. |

6403-16-3 |

|---|---|

Molecular Formula |

C8H14N2O6 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 |

InChI Key |

LAFKUZYWNCHOHT-WHFBIAKZSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |

physical_description |

Solid |

sequence |

SE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure of the Ser-Glu Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and potential biological relevance of the seryl-glutamic acid (Ser-Glu) dipeptide. The document details common synthetic methodologies, including solid-phase and solution-phase approaches, with a focus on protecting group strategies and coupling reagent efficiency. Furthermore, it delves into the structural characteristics of the this compound dipeptide, covering its conformational landscape and spectroscopic signature. This guide is intended to be a valuable resource for researchers engaged in peptide chemistry, drug discovery, and molecular biology.

Synthesis of this compound Dipeptide

The synthesis of the this compound dipeptide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice between these methods often depends on the desired scale, purity requirements, and the specific sequence of the peptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted method for the synthesis of peptides, offering advantages in terms of ease of purification and the potential for automation. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protecting Group Strategy:

A critical aspect of SPPS is the use of orthogonal protecting groups for the α-amino group and the side chains of the amino acids to prevent unwanted side reactions. The most common strategy for this compound synthesis is the Fmoc/tBu approach.

-

α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. It is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in dimethylformamide (DMF).

-

Side Chain Protection:

-

Serine (Ser): The hydroxyl group of serine is typically protected with a tert-butyl (tBu) group.

-

Glutamic Acid (Glu): The γ-carboxyl group of glutamic acid is also protected with a tert-butyl (tBu) group.

-

These tBu-based side-chain protecting groups are stable to the basic conditions used for Fmoc deprotection but are cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Coupling Reagents:

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound amino acid is facilitated by a coupling reagent. Several reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions.

| Coupling Reagent | Description | Typical Coupling Time | Reported Efficiency |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A highly efficient and widely used uronium-based coupling reagent.[1][2] | 30-60 minutes | High |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Similar to HBTU but often exhibits faster kinetics and lower racemization.[3] | 20-45 minutes | Very High |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium-based reagent known for its high coupling efficiency. | 30-60 minutes | High |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide in the presence of 1-Hydroxybenzotriazole. A classic carbodiimide-based method, effective but can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[1] | 1-2 hours | Moderate to High |

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from glutamic acid. Wash the resin thoroughly with DMF.

-

Coupling of Serine: In a separate vessel, activate Fmoc-Ser(tBu)-OH with a coupling reagent (e.g., HBTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. Monitor the reaction for completion using a qualitative test like the Kaiser test. Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine using 20% piperidine in DMF. Wash the resin extensively with DMF and then dichloromethane (DCM).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, water, and a scavenger such as triisopropylsilane (TIS), to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical RP-HPLC.

SPPS Workflow Diagram

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase synthesis involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and suitable for the large-scale production of dipeptides.

Protecting Group Strategy:

Similar to SPPS, protecting groups are essential. The benzyloxycarbonyl (Z or Cbz) group is a common choice for N-terminal protection, and benzyl (Bzl) or methyl (Me) esters are often used for carboxyl group protection.

Experimental Protocol: Solution-Phase Synthesis of this compound

-

Protection of Amino Acids: Prepare N-Cbz-Serine and Glutamic acid dimethyl ester hydrochloride.

-

Coupling Reaction: Dissolve N-Cbz-Serine and Glutamic acid dimethyl ester hydrochloride in a suitable solvent like DMF or DCM. Add a coupling reagent (e.g., DCC) and an additive to suppress racemization (e.g., HOBt). Stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: Filter the reaction mixture to remove the DCU byproduct. Extract the protected dipeptide into an organic solvent, wash with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Purify the protected dipeptide by column chromatography or recrystallization.

-

Deprotection: Remove the protecting groups. The Cbz group can be removed by catalytic hydrogenation (H₂/Pd-C), and the methyl esters can be saponified using a mild base.

-

Final Purification: Purify the final this compound dipeptide by recrystallization or ion-exchange chromatography.

Quantitative Data on Synthesis:

While specific yields for the synthesis of this compound can vary depending on the exact conditions and scale, solid-phase synthesis of peptides with C-terminal glutamine has been reported with yields exceeding 95%.[4] Solution-phase synthesis, while potentially having lower yields per step, can be optimized for large-scale production. The efficiency of coupling reagents like HBTU is generally high, leading to faster and more complete reactions compared to older methods.[1][2]

Structure of this compound Dipeptide

The structure of the this compound dipeptide is defined by its primary sequence (Seryl-Glutamic acid), the stereochemistry of its constituent amino acids (L-Serine and L-Glutamic acid), and its three-dimensional conformation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₆ |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | (2S)-2-amino-5-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

Conformational Analysis

The conformation of the this compound dipeptide is determined by the rotational freedom around the single bonds of the peptide backbone (phi, ψ) and the side chains (chi). The allowed conformations are often visualized on a Ramachandran plot, which shows the sterically allowed regions for the phi and psi angles. For a simple dipeptide like this compound, the conformational landscape will be influenced by intramolecular hydrogen bonding possibilities involving the hydroxyl group of serine and the carboxyl groups of glutamic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful techniques for confirming the structure of the this compound dipeptide.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the α-protons of serine and glutamic acid, the β-protons of serine, and the β- and γ-protons of glutamic acid. The chemical shifts will be dependent on the pH and solvent.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the α-carbons, and the side-chain carbons of both amino acid residues.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the key functional groups present in the this compound dipeptide.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H and N-H stretching vibrations |

| ~1650 | Amide I band (C=O stretching) |

| ~1550 | Amide II band (N-H bending and C-N stretching) |

| ~1720 | C=O stretching of the carboxylic acid groups |

Biological Relevance and Signaling Pathways

While a direct signaling pathway initiated by the this compound dipeptide itself has not been extensively characterized, its constituent amino acids, glutamic acid and serine, are pivotal in numerous biological processes and signaling cascades.

Glutamate Signaling

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system.[5][6][7] It exerts its effects by binding to ionotropic and metabotropic glutamate receptors, which are involved in synaptic plasticity, learning, and memory.[5][8][9] The presence of a glutamate residue in the this compound dipeptide suggests that it could potentially interact with these pathways, although this requires further investigation.

Glutamatergic Synapse Signaling Pathway

Serine in Signaling

Serine residues in proteins are key targets for phosphorylation, a post-translational modification that is fundamental to signal transduction.[10][11][12] Protein kinases catalyze the addition of a phosphate group to the hydroxyl group of serine, leading to conformational changes that can activate or deactivate enzymes and modulate protein-protein interactions.[12] This process is central to a vast array of cellular processes, including cell growth, differentiation, and metabolism.[10][12]

Conclusion

The this compound dipeptide is a simple yet important molecule that can be synthesized through well-established solid-phase and solution-phase methods. Its structure is characterized by the physicochemical properties of its constituent amino acids and its conformational flexibility. While its direct biological role is still an area for further research, the known functions of serine and glutamic acid in critical signaling pathways highlight the potential for this dipeptide to have significant biological activity. This guide provides a foundational understanding for researchers and professionals working with this and other short peptides.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

- 10. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 12. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]

The Interplay of Serine and Glutamate in Cellular Signaling and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine and glutamate are two of the most fundamental amino acids, playing critical and deeply intertwined roles in central nervous system function and cellular metabolism. Glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[1][2] Serine, beyond its role in protein synthesis, is a key metabolite that fuels nucleotide and lipid synthesis and is the precursor to neuromodulators like D-serine.[3][4] The conversion of L-serine to D-serine, which acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, represents a crucial intersection of serine and glutamate signaling pathways.[4][5] This technical guide provides an in-depth exploration of the individual and combined roles of serine and glutamate in cellular processes, details key signaling pathways and experimental methodologies, and presents the current, albeit limited, understanding of the Ser-Glu dipeptide.

Core Roles of Glutamate and Serine in Cellular Function

Glutamate: The Master Excitatory Neurotransmitter

Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, involved in over 90% of synaptic connections in the human brain.[1][2] Its functions are mediated by a variety of ionotropic and metabotropic receptors, leading to a wide range of cellular effects.

-

Synaptic Transmission and Plasticity: Glutamate is stored in presynaptic vesicles and released into the synaptic cleft upon neuronal excitation.[1] It then binds to postsynaptic receptors, primarily AMPA and NMDA receptors, leading to depolarization of the postsynaptic neuron and propagation of the nerve impulse.[6] This process is fundamental to learning and memory.[2]

-

Excitotoxicity: Excessive activation of glutamate receptors can lead to an overload of intracellular calcium, triggering apoptotic and necrotic cell death pathways.[7] This phenomenon, known as excitotoxicity, is implicated in various neurodegenerative diseases and ischemic events.[7][8]

Serine: A Central Metabolic Hub and Neuromodulator

Serine is a non-essential amino acid with diverse and critical roles in cellular metabolism and signaling.[3]

-

Biosynthetic Precursor: Serine is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a major source of one-carbon units for the synthesis of purines and pyrimidines.[9][10]

-

Lipid Synthesis: Serine is essential for the biosynthesis of phospholipids and sphingolipids, which are critical components of cell membranes.[11]

-

Neuromodulation: The D-isoform of serine, D-serine, is synthesized from L-serine by the enzyme serine racemase and acts as a potent co-agonist at the glycine site of NMDA receptors, thereby modulating glutamatergic neurotransmission.[4][5]

Quantitative Data on Serine and Glutamate

The concentrations of serine and glutamate vary significantly across different tissues and cellular compartments, reflecting their diverse roles.

| Analyte | Compartment/Tissue | Concentration | Reference |

| Glutamate | Neuronal Cytoplasm | 5 - 10 mM | [1] |

| Synaptic Vesicles | Up to 100 mM | [1] | |

| Synaptic Cleft (during exocytosis) | ~ several mM | [1] | |

| Brain Intercellular Fluid | 1 - 10 µM | [8] | |

| Blood Plasma | 30 - 50 µM | [1] | |

| D-Serine | Forebrain (extracellular) | Comparable to glycine | [12] |

| This compound Dipeptide | Mouse Spleen | 14,137 ± 1,393 fmol/mg tissue | [13][14] |

| Mouse Thymus | 1,238 ± 227 fmol/mg tissue | [13][14] | |

| Mouse Muscle | 2,159 ± 1,280 fmol/mg tissue | [13][14] |

Table 1: Concentrations of Glutamate, D-Serine, and this compound Dipeptide in Various Biological Contexts.

| Interaction | Parameter | Value | Reference |

| D-Serine and NMDA Receptor | Apparent Affinity (Km of DsdA for D-serine) | 0.1 mM | [15] |

| Inhibition of NMDA receptor activity | at ~1 mM D-serine | [16] |

Table 2: Binding Affinities and Inhibitory Concentrations.

Signaling Pathways

Glutamatergic Signaling

Glutamate exerts its effects through ionotropic and metabotropic receptors, each activating distinct downstream signaling cascades.

Serine Biosynthesis and its Link to Glutamate Metabolism

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate. This pathway is directly linked to glutamate metabolism as glutamate serves as the nitrogen donor in the second step of the pathway.[17]

D-Serine Modulation of NMDA Receptor Activity

D-serine, synthesized from L-serine, acts as a crucial co-agonist for NMDA receptors, highlighting a direct functional link between serine metabolism and glutamatergic neurotransmission.

The this compound Dipeptide: An Emerging Area of Research

The dipeptide this compound has been identified as a metabolite in various biological systems.[11] While a direct signaling role has not yet been established, its presence in tissues and the biological activities of its constituent amino acids suggest potential physiological significance. A study on the synthesis of a poly(Lys-Ser-Glu) polypeptide identified the this compound dipeptide as a critical component of an antigenic epitope, hinting at a possible role in the immune system.[18]

Experimental Protocols

Quantification of Serine and Glutamate by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of amino acid neurotransmitters in biological samples.[2][9][19]

Objective: To determine the concentrations of serine and glutamate in tissue homogenates or microdialysates.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C).

-

Collect the supernatant for analysis.

-

For microdialysates, samples can often be directly injected after minimal processing.

-

-

Derivatization:

-

Amino acids are derivatized to render them detectable by fluorescence or electrochemical detectors. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or sulfite).[9]

-

Mix the sample with the OPA reagent and allow the reaction to proceed for a defined period at room temperature.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the derivatized amino acids.

-

Detection: A fluorescence detector (excitation ~340 nm, emission ~450 nm) or an electrochemical detector is used to detect the OPA-derivatized amino acids.

-

-

Quantification:

-

A standard curve is generated using known concentrations of serine and glutamate.

-

The concentrations in the samples are determined by comparing their peak areas to the standard curve.

-

References

- 1. Intercellular Glutamate Signaling in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Serine racemase | Abcam [abcam.com]

- 4. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Frontiers | Homeostasis of the Intraparenchymal-Blood Glutamate Concentration Gradient: Maintenance, Imbalance, and Regulation [frontiersin.org]

- 9. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [Synthesis of poly (Lys-Ser-Glu) and study of its antigenic and immunogenic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ser-Glu (Seryl-Glutamic Acid) Dipeptide: A Technical Overview of its Presence and Potential Biological Significance

Abstract

The dipeptide Ser-Glu, composed of L-serine and L-glutamic acid, is a naturally occurring biomolecule identified as a metabolite in various organisms. While a landmark "discovery" of this compound as a singular bioactive signaling molecule is not prominent in scientific literature, its consistent detection in specific tissues, such as muscle and spleen, points towards a significant, albeit not fully elucidated, biological role. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, known biological presence, and potential, inferred physiological relevance based on its constituent amino acids. This document also presents hypothetical signaling pathways and generalized experimental protocols to stimulate further research into this intriguing dipeptide.

Introduction and Historical Context

The history of the this compound dipeptide is intrinsically linked to the broader history of peptide chemistry and the development of analytical techniques for identifying small molecules in biological systems. The early 20th century saw the foundational work of Emil Fischer, who first proposed the peptide bond theory and synthesized the first dipeptide, glycylglycine.[1] This laid the groundwork for the eventual identification and synthesis of countless peptides.

Unlike peptides with pronounced hormonal or neurotransmitter activity, this compound does not have a singular, celebrated discovery event. Instead, its identification has been a result of the incremental advancements in chromatography and mass spectrometry, which have allowed for the comprehensive profiling of metabolites in various tissues and organisms. It is now recognized as a naturally occurring dipeptide in organisms such as the protozoan Trypanosoma brucei and the bacterium Aeromonas veronii.[2]

Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C8H14N2O6.[2] Its structure consists of an L-serine residue linked to an L-glutamic acid residue via a peptide bond. The key chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 234.21 g/mol | [2] |

| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | [2] |

| ChEBI ID | CHEBI:73509 | [3] |

| PubChem CID | 6995653 | [2] |

| Appearance | Solid | [2] |

Biological Presence and Quantitative Data

Recent advances in metabolomics have enabled the quantification of dipeptides in various tissues, revealing specific distribution patterns. A study utilizing UPLC-MS/MS for dipeptide quantification in mice has provided significant data on the presence of Glu-Ser (the isomeric form of this compound, which is often not distinguished in such analyses).

The data reveals particularly high concentrations of Glu-Ser in muscle, spleen, and thymus, suggesting tissue-specific roles. The table below summarizes the reported concentrations in various murine tissues.

| Tissue | Concentration (fmol/mg tissue) |

| Muscle | 2159 ± 1280 |

| Spleen | 14137 ± 1393 |

| Thymus | 1238 ± 227 |

| Liver | Detected at high concentrations |

| Brown Adipose Tissue | Detected |

| White Adipose Tissue | Detected |

Data adapted from a study on organ-specific dipeptide profiles.[4]

The high abundance of Glu-Ser in immune-related organs like the spleen and thymus, as well as in metabolically active muscle tissue, suggests potential roles in immunomodulation, cellular metabolism, or as a readily available source of its constituent amino acids.

Potential Biological Functions and Signaling Pathways

While no specific signaling pathway has been definitively attributed to the this compound dipeptide itself, its biological relevance can be inferred from its constituent amino acids.

L-Glutamic Acid: As the most abundant excitatory neurotransmitter in the vertebrate nervous system, glutamate is a key player in a vast array of physiological processes.[5] It activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, which are involved in synaptic plasticity, learning, and memory.[6] Glutamate is also a central node in cellular metabolism, linking amino acid and carbohydrate metabolism.[7]

L-Serine: L-serine is a non-essential amino acid with diverse functions. It is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and sphingolipids. D-serine, synthesized from L-serine, is a crucial co-agonist at NMDA-type glutamate receptors.

Given the prominent role of glutamate in neurotransmission, it is plausible that this compound could act as a modulator of glutamatergic signaling. It could potentially be cleaved by peptidases to release glutamate, thereby influencing local glutamate concentrations. A hypothetical pathway illustrating this is presented below.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glu-Ser (CHEBI:73509) [ebi.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Glutamic acid - Wikipedia [en.wikipedia.org]

- 6. Altered expression of glutamate signaling, growth factor and glia genes in the locus coeruleus of patients with major depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate: A multifunctional amino acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Seryl-Glutamate and its Constituent Amino Acids

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the natural occurrence, biosynthesis, and physiological roles of the specific dipeptide Seryl-Glutamate is scarce. This guide, therefore, provides a comprehensive technical overview of its constituent amino acids, L-Serine and L-Glutamate. This information serves as a foundational resource for researchers and professionals in drug development to explore the potential for the natural existence and biological significance of Seryl-Glutamate.

Introduction

L-Serine and L-Glutamate are two proteogenic amino acids with critical and diverse roles in cellular metabolism and function. L-Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, while L-Serine is a precursor to numerous essential biomolecules, including other amino acids, lipids, and nucleotides.[1][2] Given the ubiquitous presence and high biological reactivity of these amino acids, the potential for the in vivo formation of the dipeptide Seryl-Glutamate warrants investigation. This document summarizes the current knowledge on the natural occurrence, biosynthesis, and analytical methodologies for L-Serine and L-Glutamate, providing a framework for future research into Seryl-Glutamate.

Quantitative Data on L-Serine and L-Glutamate Occurrence

The concentrations of free L-Serine and L-Glutamate vary significantly across different biological tissues and fluids. The following tables summarize reported concentrations in human brain, plasma, and cerebrospinal fluid (CSF).

Table 1: Concentration of Free L-Serine in Human Tissues and Fluids

| Biological Matrix | Concentration | Method of Analysis | Reference(s) |

| Brain (Frontal Cortex) | 666 ± 222 nmol/g wet tissue | HPLC | [3] |

| Plasma | 137.4 ± 9.06 µM | Enzymatic Assay | |

| Cerebrospinal Fluid (CSF) | 56.01 ± 2.93 µM | Enzymatic Assay | |

| Cerebrospinal Fluid (CSF) | ~30-60 µM | HPLC | [4] |

Table 2: Concentration of Free L-Glutamate in Human Tissues and Fluids

| Biological Matrix | Concentration | Method of Analysis | Reference(s) |

| Brain (Whole) | 5-15 mmol/kg | Various | [5] |

| Plasma (Fasting) | 30 - 60 µmol/L | Various | [6] |

| Plasma (Post-protein meal) | up to 90 µmol/L | Various | [6] |

| Cerebrospinal Fluid (ECF) | 0.5 - 2 µmol/L | Various | [7] |

| Cerebrospinal Fluid (MS patients) | Slightly reduced vs controls | HPLC | [8] |

| Cerebrospinal Fluid (AD patients) | Significantly increased vs controls | HPLC | [4] |

Experimental Protocols for Quantification

Accurate quantification of L-Serine and L-Glutamate is crucial for understanding their physiological and pathological roles. Several robust methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acids in biological samples.[9][10]

-

Principle: Amino acids are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. Detection is typically achieved using UV-Visible or fluorescence detectors after pre-column derivatization.[11]

-

Sample Preparation: Biological fluids like plasma or CSF are often deproteinized, for instance, by adding trichloroacetic acid, followed by centrifugation.[12] Brain tissue is typically homogenized and extracted.[13]

-

Derivatization: Primary amino acids are derivatized to render them detectable. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol, which forms a fluorescent adduct.[11]

-

Separation: A reversed-phase C18 column is commonly used with a gradient elution system.[11]

-

Detection: Fluorescence detection provides high sensitivity and selectivity for OPA-derivatized amino acids.[11]

Mass Spectrometry (MS)

MS-based methods offer high specificity and sensitivity for amino acid analysis and can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[14][15]

-

Principle: Molecules are ionized and separated based on their mass-to-charge ratio. Tandem MS (MS/MS) allows for further fragmentation and more specific identification and quantification.[16]

-

Sample Preparation: Similar to HPLC, samples require deproteinization and extraction.

-

Derivatization (for GC-MS): Amino acids are volatile and require derivatization (e.g., silylation or acylation) before analysis by GC-MS.[14]

-

LC-MS/MS: This technique has become increasingly popular for its high specificity and applicability to a wide range of molecules without the need for derivatization.[14]

-

Quantification: Stable isotope-labeled internal standards are often used for accurate absolute quantification.[17]

Enzymatic Assays

Enzymatic assays provide a specific and often simpler method for quantifying L-Serine and L-Glutamate.

-

L-Serine Assay:

-

Principle: One method involves the conversion of L-Serine to D-Serine by serine racemase. D-Serine is then metabolized, producing an intermediate that reacts with a probe to generate a fluorescent signal.[18] Another method uses serine-glyoxylate aminotransferase and hydroxypyruvate reductase, where the amount of L-serine is determined by the decrease in NADH absorbance.[19]

-

Protocol Outline (Fluorometric):

-

Prepare reaction mixes for "D-Serine Only" and "Total Serine" (containing serine racemase).

-

Add samples and standards to a 96-well plate.

-

Add the respective reaction mixes to the wells.

-

Incubate at 37°C, protected from light.

-

Measure fluorescence (e.g., λex = 535 nm / λem = 587 nm).

-

L-Serine concentration is calculated by subtracting the D-Serine value from the Total Serine value.

-

-

-

L-Glutamate Assay:

-

Principle: A common method utilizes L-glutamate oxidase, which catalyzes the oxidation of L-glutamate, producing α-ketoglutarate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then detected using a colorimetric or fluorometric probe in a reaction catalyzed by peroxidase.[20][21]

-

Protocol Outline (Colorimetric):

-

Prepare a reaction mix containing L-glutamate oxidase, peroxidase, and a colorimetric probe.

-

Add samples and standards to a 96-well plate.

-

Add the reaction mix to the wells.

-

Incubate at 37°C for a set time (e.g., 30 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[21]

-

-

Biosynthesis and Metabolic Pathways

L-Serine Biosynthesis

In mammals, L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate via the "phosphorylated pathway".[1] This pathway is particularly important in the brain.[2]

L-Serine Biosynthesis Pathway.

L-Glutamate Biosynthesis

L-Glutamate can be synthesized through several pathways, with the primary routes involving the transamination or reductive amination of α-ketoglutarate, an intermediate of the citric acid cycle.[22][23]

L-Glutamate Biosynthesis Pathways.

Hypothetical Formation of Seryl-Glutamate

The formation of a peptide bond between L-Serine and L-Glutamate would require a ligase enzyme. While specific serine-glutamate ligases have not been characterized, the general mechanism of peptide bond formation involves the activation of a carboxyl group, typically through ATP hydrolysis, followed by nucleophilic attack by the amino group of the second amino acid.

Hypothetical Seryl-Glutamate Formation.

Conclusion and Future Directions

While Seryl-Glutamate has not been identified as a naturally occurring dipeptide in the existing literature, the high concentrations and diverse metabolic activities of its constituent amino acids, L-Serine and L-Glutamate, suggest that its formation in vivo is plausible. The technical information provided in this guide on the quantification and biosynthesis of L-Serine and L-Glutamate offers a starting point for researchers to investigate the potential existence and physiological relevance of Seryl-Glutamate. Future research should focus on developing highly sensitive and specific analytical methods, such as targeted LC-MS/MS, to screen for Seryl-Glutamate in biological samples, particularly in tissues with high concentrations of its precursor amino acids, such as the brain. Elucidating the potential biosynthetic pathways and physiological roles of Seryl-Glutamate could open new avenues for understanding cellular metabolism and developing novel therapeutic strategies.

References

- 1. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Serine metabolism [reactome.org]

- 3. Free D-serine concentration in normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression [frontiersin.org]

- 5. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dfg.de [dfg.de]

- 7. The blood-brain barrier and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerebrospinal fluid levels of L-glutamate signal central inflammatory neurodegeneration in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jafs.com.pl [jafs.com.pl]

- 12. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 15. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Can Protein Mass Spec Analysis Determine Amino Acid Aequences? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Protein Mass Spectrometry [merckmillipore.com]

- 18. althaus-lab.com [althaus-lab.com]

- 19. Enzymatic assay for L-serine and glyoxylate involving the enzymes in the serine pathway of a methylotroph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. L-Glutamate Biosensor for In Vitro Investigations: Application in Brain Extracts [mdpi.com]

- 22. L-glutamate and L-glutamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Ser-Glu

An In-depth Technical Guide to the Physicochemical Properties of Seryl-Glutamic Acid (Ser-Glu)

Abstract

This technical guide offers a comprehensive examination of the physicochemical properties of the dipeptide Seryl-Glutamic Acid (this compound). Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details relevant experimental methodologies, and provides visual representations of key processes. The information herein is critical for understanding the behavior of this compound in biological and chemical systems, facilitating its application in research and pharmaceutical development.

Core Physicochemical Properties

Seryl-Glutamic Acid (C₈H₁₄N₂O₆) is a dipeptide formed from the amino acids serine and glutamic acid.[1] Its structure, featuring a hydroxyl group from serine and a second carboxyl group from glutamic acid, imparts distinct hydrophilic and acidic characteristics. These features are fundamental to its solubility, charge, and potential biological interactions.

Quantitative Data Summary

The physicochemical parameters of this compound are crucial for predicting its behavior in various environments. The following table summarizes key computed and experimental values.

| Property | Value | Unit | Source / Method |

| Molecular Formula | C₈H₁₄N₂O₆ | - | - |

| Molecular Weight | 234.21 | g/mol | PubChem Computed[1][2] |

| Isoelectric Point (pI) | ~3.22 | - | Calculated¹ |

| pKa₁ (α-carboxyl) | ~2.19 | - | Estimated²[3] |

| pKa₂ (γ-carboxyl) | ~4.25 | - | Estimated²[3] |

| pKa₃ (α-amino) | ~9.15 | - | Estimated²[3][4] |

| XLogP3 | -4.3 | - | PubChem Computed[1] |

| Hydrogen Bond Donors | 5 | - | PubChem Computed[1] |

| Hydrogen Bond Acceptors | 8 | - | PubChem Computed[1] |

| Water Solubility | High | - | Inferred from structure and LogP |

¹The isoelectric point (pI) is calculated by averaging the pKa values of the groups that bracket the neutral (zwitterionic) species. For this compound, with two acidic carboxyl groups, the pI is estimated as (pKa₁ + pKa₂) / 2.[5][6] ²pKa values are estimated based on the values for the individual amino acids.[3] The exact values within the dipeptide can vary due to the influence of adjacent chemical groups.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols for measuring the isoelectric point and pKa values.

Protocol for Isoelectric Point Determination via Capillary Isoelectric Focusing (cIEF)

Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate molecules based on their isoelectric point (pI).[7]

Methodology:

-

Sample Preparation: A solution of this compound is prepared and mixed with a solution of carrier ampholytes and pI markers (compounds with known isoelectric points). Carrier ampholytes are small molecules that form a pH gradient when a voltage is applied.

-

Capillary Loading: The capillary is filled with the prepared sample mixture.

-

Focusing: A high voltage is applied across the capillary. The ampholytes migrate to their respective pI positions, establishing a stable pH gradient. This compound molecules migrate through this gradient until they reach the pH that matches their pI, at which point their net charge is zero, and they cease to move.

-

Mobilization: After focusing, the contents of the capillary are moved past a detector, typically using a pressure gradient.

-

Detection and Analysis: A UV detector records the signal as the focused bands pass. A calibration curve is created using the known pI values of the markers versus their migration times. The pI of this compound is then determined from this curve.

Caption: A generalized workflow for determining the isoelectric point using cIEF.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups.[8]

Methodology:

-

Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration. The solution is placed in a jacketed beaker to maintain a constant temperature.

-

Initial pH Adjustment: The solution is acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to ensure all ionizable groups are fully protonated.

-

Titration: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, creating a dataset of pH versus the volume of base added.

-

Data Analysis: The data is plotted to generate a titration curve. The pKa values are determined from the half-equivalence points—the points on the curve where half of an ionizable group has been deprotonated. These points correspond to the flattest regions of the curve between the steep equivalence points.

Caption: Logical workflow for the determination of pKa values via potentiometric titration.

Biological Significance and Signaling Pathways

Short peptides like this compound can play roles in cell-to-cell communication and metabolic regulation.[9] While a specific signaling pathway for this compound is not extensively documented, a general mechanism involves cellular uptake by peptide transporters followed by intracellular hydrolysis.

Dipeptides are primarily absorbed in the intestine via transporters like PepT1, which co-transports peptides with protons.[10] Once inside the cell, cytosolic peptidases rapidly hydrolyze the dipeptide into its constituent amino acids, serine and glutamic acid. These amino acids then enter the cell's general metabolic pools. The presence and concentration of such dipeptides can serve as signals related to nutrient availability or protein turnover. Some specific dipeptides have been shown to act as persistent agonists of transceptors, inducing prolonged signaling from endosomes.[11]

Caption: Generalized pathway for cellular uptake and fate of the this compound dipeptide.

References

- 1. This compound | C8H14N2O6 | CID 3613616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ch27 pKa and pI values [chem.ucalgary.ca]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ala-gly-ser-glu | 61756-28-3 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Interplay of Serine and Glutamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

While a discrete "Seryl-Glutamate metabolic pathway" is not formally recognized in biochemical literature, the metabolic pathways of serine and glutamate are intrinsically linked through key enzymatic steps crucial for cellular homeostasis. This technical guide provides an in-depth exploration of the core metabolic pathways of L-serine and L-glutamate, with a particular focus on their critical point of intersection: the transamination reaction in the de novo serine biosynthesis pathway. This document summarizes quantitative data for the key enzymes involved, details relevant experimental protocols, and provides visual representations of the metabolic and logical relationships to serve as a resource for researchers in metabolic studies and drug development.

Introduction: Delineating the Serine-Glutamate Metabolic Axis

The amino acids L-serine and L-glutamate are central players in a vast network of metabolic processes. Serine is a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, lipids (sphingolipids and phosphatidylserine), and is a key donor of one-carbon units for the synthesis of nucleotides and for methylation reactions. Glutamate is a major excitatory neurotransmitter in the vertebrate nervous system, a key molecule in nitrogen metabolism, and a precursor for the synthesis of other amino acids such as proline and arginine, as well as the antioxidant glutathione.

The metabolic pathways of these two amino acids are interconnected. A pivotal link occurs during the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. In this pathway, the enzyme Phosphoserine Aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming 3-phosphoserine and α-ketoglutarate. This reaction directly couples the metabolic fates of serine and glutamate, making their availability and flux co-dependent in certain cellular contexts.

This guide will first detail the core metabolic pathways of serine and glutamate individually and then explore their crucial intersection.

The L-Serine Metabolic Pathway

The primary pathway for de novo L-serine synthesis utilizes the glycolytic intermediate 3-phosphoglycerate (3-PG) and consists of three enzymatic steps[1][2][3]:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP), with the concomitant reduction of NAD+ to NADH.

-

Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-PHP, yielding O-phosphoserine (OPS) and α-ketoglutarate (α-KG). This is the key linking step to glutamate metabolism[3][4][5][6].

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates O-phosphoserine to produce L-serine.

The primary role of Seryl-tRNA Synthetase (SerRS) is not in the metabolic interconversion of free amino acids, but in charging tRNASer with serine for protein synthesis.

Key Enzyme: Seryl-tRNA Synthetase (SerRS)

SerRS is a class II aminoacyl-tRNA synthetase that catalyzes the following two-step reaction:

-

Serine + ATP ⇌ Seryl-AMP + PPi

-

Seryl-AMP + tRNASer ⇌ Ser-tRNASer + AMP

The L-Glutamate Metabolic Pathway

Glutamate metabolism is a central hub in cellular metabolism.

-

Synthesis: Glutamate is primarily synthesized from α-ketoglutarate, an intermediate of the Krebs cycle, through two main reactions:

-

Reductive Amination: Catalyzed by Glutamate Dehydrogenase (GDH) , this reversible reaction combines α-ketoglutarate and ammonia, with the oxidation of NADPH or NADH.

-

Transamination: Aminotransferases (transaminases) transfer an amino group from another amino acid to α-ketoglutarate.

-

-

Degradation: The reverse reaction catalyzed by GDH, the oxidative deamination of glutamate to α-ketoglutarate and ammonia, is a key catabolic process that links amino acid metabolism with the Krebs cycle[7].

-

Other Fates: Glutamate is a precursor for the synthesis of glutamine (catalyzed by glutamine synthetase), proline, and arginine. It is also a key component of the antioxidant glutathione.

Key Enzymes in Glutamate Metabolism

-

Glutamyl-tRNA Synthetase (GluRS): A class I aminoacyl-tRNA synthetase, GluRS charges tRNAGlu with glutamate for protein synthesis. The reaction mechanism is similar to that of SerRS.

-

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using either NAD+ or NADP+ as a cofactor[7][8].

Quantitative Data for Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes discussed. It is important to note that these values can vary depending on the organism, isoform, and experimental conditions.

| Enzyme | Organism/Isoform | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Human Seryl-tRNA Synthetase (SerRS) | Human (wild-type) | tRNASer | 1.1 µM | 0.38 s-1 | 3.5 x 105 | [9] |

| E. coli Glutamyl-tRNA Synthetase (GluRS) | E. coli | ATP | 90 µM | - | - | [10] |

| Bovine Glutamate Dehydrogenase (GDH) | Bovine Liver | NADPH | Varies | Varies | - | [11] |

| Mouse Glutamate Dehydrogenase (GDH) | Mouse Liver | Glutamate (NAD+) | 1.92 mM | - | - | [8] |

| Mouse Glutamate Dehydrogenase (GDH) | Mouse Liver | Glutamate (NADP+) | 1.66 mM | - | - | [8] |

| Human Phosphoserine Aminotransferase (PSAT1) | Human (wild-type) | 3-Phosphohydroxypyruvate | 18 µM | 17 s-1 | 9.4 x 105 | [4] |

| Human Phosphoserine Aminotransferase (PSAT1) | Human (wild-type) | L-Glutamate | 1.2 mM | 17 s-1 | 1.4 x 104 | [4] |

Note: A dash (-) indicates that the specific value was not provided in the cited abstract.

Experimental Protocols

This section provides an overview of common experimental protocols for assaying the activity of the key enzymes in the serine and glutamate metabolic pathways.

Aminoacyl-tRNA Synthetase Activity Assay (Aminoacylation Assay)

This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA.

Principle: The assay quantifies the amount of radiolabeled amino acid incorporated into tRNA over time. The tRNA, being a large molecule, can be precipitated from the reaction mixture using trichloroacetic acid (TCA), while the unincorporated radiolabeled amino acid remains in solution. The radioactivity of the precipitated tRNA is then measured by scintillation counting.

Detailed Protocol (General):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), ATP (e.g., 2.5 mM), the cognate tRNA, and the radiolabeled amino acid (e.g., [14C]serine)[12][13].

-

Enzyme Preparation: Prepare a solution of the purified aminoacyl-tRNA synthetase of known concentration.

-

Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the aminoacylation reaction. Incubate at a constant temperature (e.g., 37°C).

-

Quenching and Precipitation: At specific time points, take aliquots of the reaction mixture and add them to ice-cold 10% TCA to stop the reaction and precipitate the tRNA[13].

-

Filtration and Washing: Filter the precipitated tRNA through a nitrocellulose or glass fiber filter. Wash the filter multiple times with cold 5% TCA to remove any unincorporated radiolabeled amino acid.

-

Scintillation Counting: Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of aminoacyl-tRNA formed over time to determine the initial reaction velocity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations.

A non-radioactive version of this assay has also been developed, which involves biotinylating the aminoacyl group on the charged tRNA, followed by conjugation with streptavidin and separation by denaturing polyacrylamide gel electrophoresis[14][15].

Glutamate Dehydrogenase (GDH) Activity Assay (Colorimetric)

This assay measures the activity of GDH by monitoring the production of NADH or NADPH.

Principle: GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH (or NADP+ to NADPH). The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. Alternatively, the NADH produced can be used to reduce a tetrazolium salt (like MTT) to a colored formazan product, which can be measured at a longer wavelength (e.g., 570 nm), often providing higher sensitivity and avoiding interference from other cellular components that absorb at 340 nm[16].

Detailed Protocol (General):

-

Sample Preparation: Homogenize tissue or cell samples in an appropriate assay buffer and centrifuge to remove insoluble material[17].

-

Reaction Mixture Preparation: Prepare a working reagent mix containing assay buffer, NAD+ (or NADP+), and the tetrazolium salt/electron carrier solution[16].

-

Initiation of Reaction: Add the sample to a 96-well plate. Initiate the reaction by adding the working reagent mix followed by the glutamate solution.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan-based assays) at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30 minutes).

-

Data Analysis: The rate of change in absorbance is directly proportional to the GDH activity in the sample. A standard curve using known concentrations of NADH can be used to convert the absorbance change to the amount of NADH produced per unit time. One unit of GDH activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the specified conditions.

Phosphoserine Aminotransferase (PSAT1) Activity Assay (Spectrophotometric)

This assay measures the activity of PSAT1 by coupling the production of α-ketoglutarate to the oxidation of NADH in a subsequent reaction.

Principle: The forward reaction of PSAT1 produces α-ketoglutarate from glutamate. The α-ketoglutarate is then used as a substrate by glutamate dehydrogenase in the presence of ammonia and NADH, which converts it back to glutamate and oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Detailed Protocol (General):

-

Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 50 mM HEPES, pH 7.0), KCl, DTT, NH4Cl, NADH, pyridoxal 5'-phosphate (PLP, the cofactor for PSAT1), and glutamate dehydrogenase as the coupling enzyme[18].

-

Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiation of Reaction: Add a known concentration of purified PSAT1 to the mixture, followed by the substrate 3-phosphohydroxypyruvate to start the reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate of decrease in absorbance is proportional to the rate of the PSAT1 reaction. Kinetic parameters can be determined by varying the concentrations of the substrates (3-phosphohydroxypyruvate and glutamate)[18].

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow.

References

- 1. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]

- 7. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human seryl-tRNA synthetase and Ser-SA complex reveals a molecular lever specific to higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATP binding by glutamyl-tRNA synthetase is switched to the productive mode by tRNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Full-time course studies of bovine liver glutamate dehydrogenase. Simulation of inhibition by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.7. In vitro aminoacylation assays [bio-protocol.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciencellonline.com [sciencellonline.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Ser-Glu Dipeptide: A Novel Targeting Agent in Pancreatic Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, primarily due to late diagnosis and limited effective therapeutic options. The quest for novel biomarkers and targeted therapeutic strategies is therefore of paramount importance. This technical guide explores the role of the dipeptide seryl-glutamate (Ser-Glu) in the context of pancreatic cancer. While not a traditional circulating biomarker, this compound has emerged as a high-affinity ligand for the Peptide Transporter 1 (PEPT1), a protein significantly overexpressed on the surface of pancreatic cancer cells. This unique interaction positions this compound as a promising tool for targeted imaging and drug delivery. This document provides a comprehensive overview of the underlying biology, quantitative data on transporter expression, detailed experimental protocols for synthesis, analysis, and biological validation, and visualizations of key pathways and workflows.

Introduction: The Challenge of Pancreatic Cancer and the Role of PEPT1

Pancreatic cancer is characterized by a dense, desmoplastic stroma that limits nutrient and drug delivery, contributing to its aggressive nature and therapeutic resistance. Cancer cells adapt their metabolism to thrive in this harsh microenvironment. One such adaptation is the upregulation of nutrient transporters.

The Solute Carrier Family 15 Member 1 (SLC15A1), commonly known as PEPT1, is a proton-coupled oligopeptide transporter. While its expression in a healthy pancreas is minimal, multiple studies have demonstrated a significant upregulation of PEPT1 in pancreatic cancer cell lines and patient-derived xenografts (PDXs).[1] This overexpression presents a unique opportunity for targeted therapeutic and diagnostic approaches. PEPT1 facilitates the uptake of di- and tripeptides, providing an alternative nutrient source for cancer cells and contributing to their survival and proliferation.[2]

The dipeptide this compound has been identified as a specific, high-affinity ligand for PEPT1. This discovery has paved the way for the development of this compound as a targeting moiety to deliver imaging agents or therapeutic payloads directly to pancreatic cancer cells, thereby increasing efficacy and reducing off-target toxicity.

Quantitative Data on PEPT1 Expression

The rationale for using this compound as a targeting agent is fundamentally linked to the differential expression of its target, PEPT1, in cancerous versus normal pancreatic tissue. The following tables summarize the quantitative data on PEPT1 mRNA and protein expression.

Table 1: Relative PEPT1 mRNA Expression in Pancreatic Cancer Cell Lines and Patient-Derived Xenografts (PDXs)

| Sample Type | Cell Line/PDX Model | Fold Increase in PEPT1 mRNA (compared to normal) | Reference |

| Cell Lines | AsPC-1 | High | [1][3] |

| BxPC-3 | Significant Upregulation | [1] | |

| Capan-1 | Significant Upregulation | [1] | |

| Capan-2 | Significant Upregulation | [1] | |

| CFPAC-1 | Significant Upregulation | [1] | |

| HPAF-II | Significant Upregulation | [1] | |

| Panc 10.05 | Significant Upregulation | [1] | |

| SU.86.86 | Significant Upregulation | [1] | |

| MIA PaCa-2 | Negligible | [1] | |

| PANC-1 | Negligible | [1] | |

| PDXs | 10 different PDX models | Average 100-fold increase | [1] |

| Normal Control | hTERT-HPNE (normal pancreatic epithelial cell line) | Baseline | [1] |

| Normal Human Pancreas | Baseline | [1] |

Table 2: In Vivo Tumor Targeting Efficacy of this compound Conjugated Nanoparticles

| Imaging Agent | Tumor-to-Background Ratio (20 hours post-injection) | Tumor-to-Background Ratio (32 hours post-injection) | Reference |

| This compound-NPs | 4.98 | 2.58 | [4] |

| Non-targeted NPs | 1.43 | 1.18 | [4] |

Data from a study using near-infrared fluorescence imaging in a pancreatic tumor xenograft model.

Signaling Pathways and Experimental Workflows

This compound Mediated Targeting of PEPT1 in Pancreatic Cancer

The following diagram illustrates the principle of using this compound to target pancreatic cancer cells that overexpress the PEPT1 transporter.

Figure 1. Mechanism of this compound targeted delivery to PEPT1-overexpressing pancreatic cancer cells.

Experimental Workflow for Synthesis and Evaluation

The workflow for developing and validating this compound as a targeting agent involves several key stages, from chemical synthesis to in vivo evaluation.

Figure 2. Workflow for the development of a this compound based PET imaging agent.

Detailed Experimental Protocols

Solid-Phase Synthesis of H-Ser-Glu-OH

This protocol describes the manual synthesis of the this compound dipeptide using Fmoc solid-phase peptide synthesis (SPPS).[5][6]

Materials:

-

Rink Amide resin

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU, DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Glu):

-

Deprotect the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, pre-activate Fmoc-Glu(OtBu)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Ser):

-

Deprotect the Fmoc group from the resin-bound glutamate by treating with 20% piperidine in DMF as described above.

-

Wash the resin thoroughly.

-

Pre-activate Fmoc-Ser(tBu)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical HPLC.

UPLC-MS/MS for Quantification of this compound

This protocol is adapted from a method for quantifying various dipeptides in biological samples.[7]

Sample Preparation (from Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of cold acetone or acetonitrile.

-

Vortex and Incubate: Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

Column: A suitable reversed-phase column for polar analytes (e.g., HILIC or a C18 column designed for polar compounds).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high aqueous to high organic content.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transition for this compound: The specific precursor and product ions for this compound would need to be determined by infusion of a standard.

-

-

Quantification: Generate a calibration curve using a series of known concentrations of a this compound standard. Quantify this compound in the biological samples by comparing their peak areas to the calibration curve.

Conjugation of DOTA-NHS ester to this compound

This protocol describes the conjugation of a chelator, DOTA-NHS ester, to the N-terminus of the this compound dipeptide for subsequent radiolabeling.[8][9]

Materials:

-

H-Ser-Glu-OH (synthesized as above)

-

DOTA-NHS ester

-

Buffer: 0.1 M sodium borate buffer, pH 8.5

-

DMSO

-

Purification: HPLC

Procedure:

-

Dissolve this compound: Dissolve the this compound dipeptide in the sodium borate buffer.

-

Dissolve DOTA-NHS ester: Dissolve the DOTA-NHS ester in DMSO.

-

Conjugation Reaction: Add the DOTA-NHS ester solution to the this compound solution. The molar ratio should be optimized, but a slight excess of the NHS-ester is common.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.

-

Purification: Purify the DOTA-Ser-Glu conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity of the conjugate by mass spectrometry.

Radiolabeling of DOTA-Ser-Glu with Gallium-68

This is a general protocol for the radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga.[10][11][12]

Materials:

-

DOTA-Ser-Glu

-

⁶⁸Ge/⁶⁸Ga generator

-

Buffer: Sodium acetate or HEPES buffer (to maintain pH 3.5-4.5)

-

Sterile water and saline

-

Sep-Pak C18 cartridge for purification

-

Ethanol

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

Reaction Mixture Preparation: In a sterile reaction vial, dissolve DOTA-Ser-Glu in the buffer.

-

Labeling Reaction: Add the ⁶⁸Ga eluate to the DOTA-Ser-Glu solution. Incubate the reaction mixture at 85-95°C for 5-15 minutes.

-

Purification:

-

Pass the reaction mixture through a Sep-Pak C18 cartridge.

-

Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-DOTA-Ser-Glu with a small volume of ethanol.

-

Dilute the ethanolic solution with sterile saline for injection.

-

-

Quality Control:

-

Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC. The RCP should be >95%.

-

pH: Ensure the pH of the final product is suitable for injection (typically 4.5-7.5).

-

Visual Inspection: The final product should be a clear, colorless solution.

-

Biological Validation Protocols

4.5.1. Quantitative Real-Time PCR (qPCR) for PEPT1 mRNA Expression [1][13]

-

RNA Extraction: Extract total RNA from pancreatic cancer cell lines and normal pancreatic epithelial cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).

-

qPCR: Perform qPCR using SYBR Green chemistry with primers specific for human PEPT1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

PEPT1 Forward Primer: (Sequence to be designed based on PEPT1 mRNA sequence)

-

PEPT1 Reverse Primer: (Sequence to be designed based on PEPT1 mRNA sequence)

-

-

Data Analysis: Calculate the relative expression of PEPT1 mRNA using the ΔΔCt method.

4.5.2. Immunohistochemistry (IHC) for PEPT1 Protein Expression [14][15]

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor and normal pancreatic tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval in a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for PEPT1 overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize with a DAB chromogen substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Analysis: Microscopically evaluate the intensity and localization of PEPT1 staining in tumor versus normal tissue.

Conclusion and Future Directions

The dipeptide this compound, through its high-affinity interaction with the overexpressed PEPT1 transporter, represents a highly promising avenue for the development of targeted diagnostics and therapeutics for pancreatic cancer. While its utility as a standalone circulating biomarker has not been established, its role as a targeting ligand is supported by compelling preclinical data. The protocols outlined in this guide provide a framework for the synthesis, analysis, and biological validation of this compound-based agents.

Future research should focus on the clinical translation of this compound-targeted imaging agents, such as ⁶⁸Ga-DOTA-Ser-Glu, for the non-invasive detection and characterization of pancreatic tumors. Furthermore, the development of this compound-conjugated drug delivery systems could lead to more effective and less toxic treatments for this devastating disease. Continued investigation into the metabolic roles of dipeptides in the tumor microenvironment may also uncover novel therapeutic targets.

References

- 1. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [iro.uiowa.edu]

- 11. benchchem.com [benchchem.com]

- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative real-time PCR of mRNA [protocols.io]

- 14. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A cell-permeable peptide-based PROTAC against the oncoprotein CREPT proficiently inhibits pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolomic Significance of Ser-Glu Dipeptide: A Technical Guide for Researchers

An in-depth exploration of the dipeptide L-Seryl-L-Glutamic acid (Ser-Glu), this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its metabolomic relevance, analytical methodologies, and the broader context of its constituent amino acids in cellular signaling. While the dipeptide this compound primarily functions as a metabolite, its significance is intrinsically linked to the pivotal roles of L-serine and L-glutamic acid in a multitude of physiological and pathological processes. Direct signaling pathways initiated by this compound have not been clearly elucidated in publicly available research.[1]

Introduction to this compound

L-Seryl-L-Glutamic acid (this compound) is a dipeptide composed of the amino acids L-serine and L-glutamic acid joined by a peptide bond.[1][2] It is recognized as a metabolite and has been identified in various biological systems.[1] Its presence and concentration in different tissues can provide a window into the metabolic state, particularly concerning amino acid metabolism and protein turnover.

Quantitative Distribution of this compound

Recent advancements in metabolomics, particularly the use of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have enabled the sensitive and reliable quantification of dipeptides in various tissues. This has shed light on their organ-specific distribution and potential roles. The following table summarizes the quantitative distribution of this compound in a range of murine tissues.

| Tissue | Concentration (fmol/mg tissue) |

| Spleen | 14,137 ± 1,393 |

| Muscle | 2,159 ± 1,280 |

| Thymus | 1,238 ± 227 |

| Data derived from a study on murine tissue dipeptide profiles. |

Experimental Protocols

Quantification of this compound in Biological Samples using UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in tissue samples, based on established methods for dipeptide analysis.

1. Sample Preparation:

- Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample to solvent).